molecular formula C13H8Cl2O3 B3371664 2-Chloro-6-(2-chlorophenoxy)benzoic acid CAS No. 76093-25-9

2-Chloro-6-(2-chlorophenoxy)benzoic acid

Cat. No.: B3371664
CAS No.: 76093-25-9
M. Wt: 283.1 g/mol
InChI Key: FLNREEXVEZVVFC-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-chlorophenoxy)benzoic acid is an organic compound with the molecular formula C13H8Cl2O3. It is a chlorinated derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two chlorine atoms and a phenoxy group attached to the benzoic acid core.

Biochemical Analysis

Biochemical Properties

2-Chloro-6-(2-chlorophenoxy)benzoic acid plays a crucial role in biochemical reactions. It has been identified as a small molecule inhibitor of TMEM206, a protein that conducts chloride ions across plasma and vesicular membranes . The interaction between this compound and TMEM206 is specific and effective, although its inhibitory efficacy is limited at low pH levels . This compound does not significantly affect other related proteins such as TRPM4, TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6 .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It has been shown to inhibit TMEM206-mediated currents, which are involved in acid-induced cell death in neurons, kidney, and cervical epithelial cells . In colorectal cancer cells, TMEM206 does not play a critical role in acid-induced cell death, indicating that the effects of this compound may vary depending on the cell type . This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating chloride ion transport across membranes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with TMEM206. This compound binds to TMEM206 and inhibits its function, thereby reducing chloride ion conductance across plasma and vesicular membranes . This inhibition affects various physiological functions, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling . The specific binding interaction and inhibition of TMEM206 by this compound are crucial for its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under normal storage conditions, with a melting point of 138-139°C . Its inhibitory efficacy on TMEM206 is limited at low pH levels, indicating that the compound’s effectiveness may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits TMEM206 without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for achieving desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolic pathways include oxidation, reduction, and conjugation reactions, which help in its detoxification and elimination . These metabolic processes ensure that this compound does not accumulate to toxic levels in the body and maintains its biochemical efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It relies on transporters and binding proteins to facilitate its movement across cellular membranes and ensure its proper localization . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for specific cellular compartments . These factors determine its accumulation and localization within cells, affecting its overall biochemical activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization to plasma and vesicular membranes is essential for its inhibitory effects on TMEM206 and its role in chloride ion transport . Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-chlorophenoxy)benzoic acid typically involves the chlorination of 2-phenoxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. The process can be summarized as follows:

    Starting Material: 2-Phenoxybenzoic acid

    Chlorinating Agent: Chlorine gas or a chlorinating reagent such as thionyl chloride (SOCl2)

    Reaction Conditions: The reaction is usually conducted in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-25°C.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-chlorophenoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of phenoxy derivatives with different substituents.

    Reduction: Formation of 2-chloro-6-(2-chlorophenoxy)benzyl alcohol or amine.

    Oxidation: Formation of this compound derivatives with additional carboxyl groups.

Scientific Research Applications

2-Chloro-6-(2-chlorophenoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-phenoxybenzoic acid
  • 2-Chloro-6-(4-chlorophenoxy)benzoic acid
  • 2-Chloro-6-(2-bromophenoxy)benzoic acid

Uniqueness

2-Chloro-6-(2-chlorophenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-6-(2-chlorophenoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-8-4-1-2-6-10(8)18-11-7-3-5-9(15)12(11)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNREEXVEZVVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C(=CC=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76093-25-9
Record name 2-chloro-6-(2-chlorophenoxy)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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